molecular formula C5H4ClNO B015409 3-Chloropyridine 1-oxide CAS No. 1851-22-5

3-Chloropyridine 1-oxide

Cat. No. B015409
CAS RN: 1851-22-5
M. Wt: 129.54 g/mol
InChI Key: NEXUNCTUUDERGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Chloropyridine 1-oxide and its derivatives can be synthesized through various chemical reactions, including nitration, chlorination, acetoxylation, and cyanation of pyridine N-oxides. Chlorination with phosphorus oxychloride has been shown to yield chloropyridine derivatives efficiently (Shiotani et al., 1997). Another study demonstrated the synthesis of 4-Chloro-2,3-dimethylpyridine-N-oxide from 2,3-dimethylpyridine using a sequence of oxidation, nitration, and chlorination steps (Feng Xiao-liang, 2006).

Molecular Structure Analysis

The molecular structures of chloropyridine N-oxides, including this compound, have been investigated using various analytical techniques. Gas-phase electron diffraction studies have determined the structural parameters of chloropyridine N-oxides, shedding light on their molecular geometry and bond lengths (J. F. Chiang & John Song, 1983).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including interactions with sulfate radicals. The kinetics of these reactions have been explored, providing insights into the reactivity and stability of the compound under different conditions (M. L. Dell’Arciprete et al., 2007). Furthermore, novel compounds such as 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide have been synthesized, expanding the utility of chloropyridine N-oxides in organic synthesis (Yang Yun-shang, 2010).

Physical Properties Analysis

The physical properties of this compound, including its density, melting point, and solubility, are crucial for its application in various chemical processes. Investigations into the complex vibronic structure in the excited and ionic ground states of 3-chloropyridine have provided valuable information about its spectroscopic properties and potential applications in materials science (N. Helle, Tim Raeker, & J. Grotemeyer, 2021).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity towards various reagents and stability under different chemical conditions, have been extensively studied. For instance, the nature of the nucleophilic oxygenation reagent has been shown to be key in the acid-free gold-catalyzed conversion of alkynes to 1,2-dicarbonyls, demonstrating the versatility of chloropyridine N-oxides in catalysis (A. Dubovtsev et al., 2019).

Scientific Research Applications

  • Photoisomerization Studies : It is utilized in studying the photoisomerization of benzotriazole n-oxides (Hubert & Anthoine, 2010).

  • Cyclization Reactions : The compound finds application in cyclizations leading to various pyrido[3,4-e]-as-triazines and their derivatives (Lewis & Shepherd, 1971).

  • Reactivity Studies : It is used to study the effects of substituents on the nature and yield of products in the reaction with pyridine 1-oxide (Abramovitch & Tomasik, 1975).

  • Equilibrium Studies : 3-Chloropyridine 1-oxide aids in the study of the equilibrium between tetrazolo(1,5-a)pyridines and furazano(4,5-b)pyridine 1-oxides (Lowe-Ma, Nissan, & Wilson, 1990).

  • Oxidation Studies : It is relevant in studying the oxidation of pyridines with sulphate radicals (Dell’Arciprete et al., 2007).

  • Vibronic Structure Analysis : This compound is used to study the effect of m-chlorine substitution on the vibronic structure of the first electronically excited and ionic ground states (Helle, Raeker, & Grotemeyer, 2021).

  • Chemical Synthesis : this compound allows acid-free gold-catalyzed oxidation of alkynes to 1,2-dicarbonyls, facilitating the synthesis of various compounds (Dubovtsev et al., 2019).

  • Generation of Chloropyridines : It can be used for generating 3-substituted 2-chloropyridines with a strongly electron-withdrawing group at the 3-position (Yamanaka, Araki, & Sakamoto, 1988).

  • Photoluminescent Complexes : It forms highly photoluminescent complexes with Eu(III) and Tb(III) cations (Pietraszkiewicz, Mal, & Pietraszkiewicz, 2012).

  • Derivative Formation : Nitration and chlorination of this compound yield nitropyridine and chloropyridine derivatives, respectively (Shiotani et al., 1997).

  • Crystal Structure Studies : 2-mercaptopyridine-1-oxide zinc salt is used for its reactivity and crystal structure analysis (Zhu Hong-jun, 2007).

  • Coordination Polymer Formation : Pyridine N-oxide reacts with silver(I) perchlorate monohydrate to produce different 1-D coordination polymers (Puttreddy & Steel, 2014).

  • Toxicity Studies : 3-chloropyridine N-oxide is non-cytotoxic and non-clastogenic, but its cytotoxicity and clastogenicity are linked to the generation of reactive oxygen species (Anuszewska & Koziorowska, 1996).

  • Cytotoxicity and Genotoxicity Research : The compound showed dose-dependent cytotoxicity and clastogenicity towards V(3) cells (Anuszewska & Koziorowska, 1995).

  • Hydrogen Bond Studies : The 1:2 complex of 2,6-dimethylpyridine N-oxide with pentachlorophenol forms hydrogen bonds (Dega-Szafran et al., 1997).

  • Donor Properties Analysis : Pyridine N-oxide has been characterized in various acceptors, including perchlorates, nitrates, and halides (Quagliano et al., 1961).

  • Molecular Structure Determination : The molecular structures of 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides have been determined (Chiang & Song, 1983).

  • Nonlinear Optics Material : Methyl-3-nitro-4-pyridine-1-oxide (POM) is a new material with potential applications in nonlinear optics (Hierle, Badán, & Zyss, 1984).

  • Reactivity Sequence Analysis : The reactivity sequence 2 > 4 >> 3 is discussed in terms of inductive and "built-in solvation" effects (Coppens et al., 2010).

Safety and Hazards

3-Chloropyridine 1-oxide is considered hazardous. It is combustible and harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-chloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5-2-1-3-7(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXUNCTUUDERGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171713
Record name Pyridine, 3-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1851-22-5
Record name Pyridine, 3-chloro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloropyridine N-Oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of a chlorine atom at the 3-position influence the hydrogen bonding ability of 3-chloropyridine 1-oxide compared to unsubstituted pyridine N-oxide?

A: Research suggests that the electron-withdrawing nature of the chlorine atom in this compound influences its hydrogen bonding ability. While both pyridine N-oxide and its 3-chloro derivative can act as hydrogen bond acceptors through the oxygen atom, the presence of chlorine reduces the electron density on the oxygen, potentially weakening its hydrogen bonding strength compared to the unsubstituted molecule. This effect is observed in the study using infrared and UV spectroscopy to analyze the hydrogen bonding interaction between this compound and methanol in tetrachloroethylene [].

Q2: What spectroscopic techniques are useful for studying the interactions of this compound with protic solvents like methanol?

A: Both UV and infrared spectroscopy prove valuable for investigating the hydrogen bonding interaction between this compound and methanol []. UV spectroscopy reveals shifts in the π–π* transition bands of the pyridine N-oxide, indicating changes in the electronic environment due to hydrogen bond formation. Simultaneously, infrared spectroscopy provides information about changes in the stretching frequencies of specific bonds involved in hydrogen bonding, such as the O-H bond of methanol.

Q3: Can this compound be used as a building block for synthesizing more complex heterocyclic systems?

A: Yes, this compound acts as a crucial starting material in the synthesis of 1,8-diazaphenoxathiin []. Its reactivity with the dianion of 3-hydroxypyridine-2(1H)-thione highlights its potential in constructing diverse heterocyclic compounds with potentially valuable properties.

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